molecular formula C6H13NO5 B8112977 Aminoadipic acid hydrate

Aminoadipic acid hydrate

Cat. No. B8112977
M. Wt: 179.17 g/mol
InChI Key: FFGNOZGASTVGLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aminoadipic acid hydrate is a useful research compound. Its molecular formula is C6H13NO5 and its molecular weight is 179.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Hydrate Inhibition in CO2 Sequestration

Aminoadipic acid, among other amino acids, shows potential as a thermodynamic hydrate inhibitor (THI) in CO2 sequestration. Its hydrophobic nature contributes to inhibiting gas hydrate formation, a critical aspect in environmental science, particularly in carbon capture and storage technologies. This environmentally friendly inhibitor presents minimal ecological damage and offers a nonvolatile, recoverable alternative to traditional methods. Its application in CO2 sequestration highlights a significant step towards sustainable environmental practices (Sa et al., 2011).

2. Biomarker in Cancer Research

In cancer metabolism research, aminoadipic acid has been identified as a differentiating and prognostic biomarker for prostate carcinoma. Its higher concentration in malignant tissues compared to nonmalignant samples underscores its potential in diagnosing and predicting prostate cancer recurrence. This metabolomic insight contributes significantly to the development of novel diagnostic and prognostic tools in oncology (Jung et al., 2013).

3. Neurodegenerative and Seizure Disorders Research

Aminoadipic acid is explored for its role in modulating neurochemical processes, particularly in the context of neurodegenerative and seizure disorders. Its impact on the production of kynurenic acid in the brain, through its actions on astrocytes, suggests its potential involvement in the pathogenesis of such disorders. Understanding its regulatory effects on neurotransmitter systems could yield valuable insights into the treatment and management of these conditions (Wu, Ungerstedt, & Schwarcz, 1995).

4. Ophthalmologic Research

In the field of ophthalmology, aminoadipic acid is used as a tool to study retinal cells. Its selective destructive effect on Müller cells in the retina provides a unique opportunity to understand the cellular and molecular mechanisms underlying various ocular conditions. This targeted approach can lead to better therapeutic strategies for retinal diseases (Pedersen & Karlsen, 1979).

5. Gas Hydrate Inhibition and Natural Gas Storage

Aminoadipic acid is also investigated for its role in preventing gas hydrate formation, particularly in natural gas storage and transport. This research is crucial in developing efficient and safe methods for handling natural gas, thereby contributing to energy sustainability and security (Altamash et al., 2017).

properties

IUPAC Name

2-aminohexanedioic acid;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.H2O/c7-4(6(10)11)2-1-3-5(8)9;/h4H,1-3,7H2,(H,8,9)(H,10,11);1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGNOZGASTVGLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(=O)O.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.